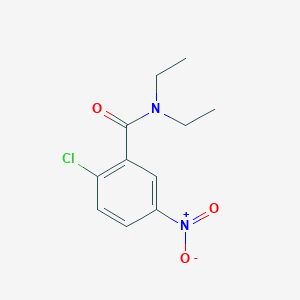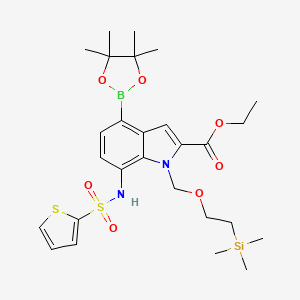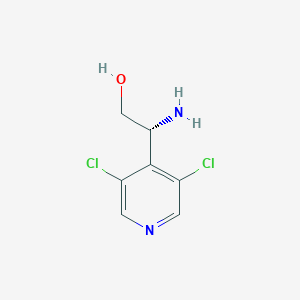
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine as the starting material.
Nucleophilic Substitution: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group at the 2-position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dechlorinated or dehydroxylated product.
Scientific Research Applications
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar structure but lacks the hydroxyl group.
2-Amino-4-chloropyridine: Similar structure but has only one chlorine atom.
2-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 |
InChI Key |
RNYGIKRAYJJHCS-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)Cl)[C@H](CO)N)Cl |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)

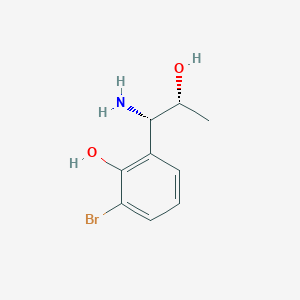
![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)

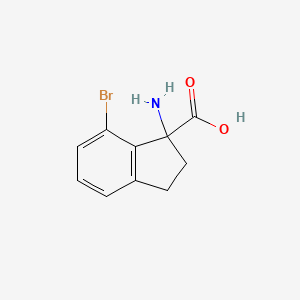
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)


![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
